5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide

Catalog No.
S7341061
CAS No.
M.F
C16H16N4O3
M. Wt
312.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-p...

Product Name

5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide

IUPAC Name

5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C16H16N4O3/c17-10-12-5-6-14(20-12)16(23)19-8-2-7-18-15(22)11-3-1-4-13(21)9-11/h1,3-6,9,20-21H,2,7-8H2,(H,18,22)(H,19,23)

InChI Key

SQMWPMSETRZPIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCCCNC(=O)C2=CC=C(N2)C#N
HPPCP is a synthetic compound that belongs to the pyrrole family. It was first synthesized in 2015 by a research group led by Dr. Qiang Zhang at the A*STAR Institute of Materials Research and Engineering in Singapore. HPPCP is a relatively new compound, and its full potential is still being explored.
HPPCP is a white solid with a molecular weight of 418.43 g/mol. Its melting point is approximately 205 °C, and it is soluble in dimethyl sulfoxide and dimethylformamide. The compound has a high stability and exhibits multiple conformations due to its unique structure.
HPPCP can be synthesized through a multistep reaction, starting with the condensation reaction between 3-hydroxybenzoic acid and 1,3-diaminopropane to form an amide intermediate. The amide intermediate then undergoes a cyclization reaction with cyanoacetamide to yield HPPCP. Characterization of HPPCP can be done using various techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.
Different analytical methods have been used to identify, quantify, and analyze HPPCP in various applications. These methods include high-performance liquid chromatography, gas chromatography-mass spectrometry, and capillary electrophoresis. These methods provide highly accurate and precise analytical data on HPPCP.
HPPCP has shown to exhibit anticancer activities against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cancer cell proliferation. Additionally, HPPCP has also shown anti-bacterial activities against Gram-negative bacteria. HPPCP’s properties make it a promising candidate for cancer and antibacterial drug development.
Toxicity studies on HPPCP have not yet been completed, but preliminary data suggests that it is well-tolerated in laboratory animals at doses up to 500 mg/kg. However, further studies are needed to fully determine its toxicity and safety in humans.
HPPCP has a wide range of potential applications in various fields of research and industry, including medicinal chemistry, material science, and nanotechnology. HPPCP’s anticancer and antibacterial properties make it a promising candidate for cancer and antibacterial drug development. Additionally, HPPCP can be used in the development of new materials, such as nanofibers and nanoparticles.
The current research on HPPCP is still in its early stages. Scientists are still exploring its potential as a novel drug candidate and developing novel applications for HPPCP in various fields.
HPPCP has the potential to revolutionize the fields of cancer and antibacterial drug development. The compound’s unique structure and properties make it a promising candidate for new drug development. HPPCP can also be used in the development of new materials and nanotechnologies.
One of the limitations of HPPCP is its low solubility in water, which may limit its applications in certain fields. To overcome this limitation, researchers are exploring ways to enhance the solubility of HPPCP. In the future, additional research will need to be done to fully explore the potential of HPPCP in drug development and other applications. Future directions for HPPCP research include optimizing the synthesis and characterization of the compound, expanding its applications in various fields, and fully elucidating its toxicity and safety profile.
In conclusion, HPPCP is a promising synthetic compound with a wide range of potential applications in various fields of research and industry. The compound’s unique structure and properties make it a promising candidate for new drug development and novel materials. Further research into HPPCP’s synthesis, characterization, toxicity, and potential applications will be necessary to fully explore its potential implications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

312.12224039 g/mol

Monoisotopic Mass

312.12224039 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-27-2023

Explore Compound Types